molecular formula C11H9NO3 B11898285 8-Methoxyisoquinoline-1-carboxylic acid CAS No. 1179149-17-7

8-Methoxyisoquinoline-1-carboxylic acid

Cat. No.: B11898285
CAS No.: 1179149-17-7
M. Wt: 203.19 g/mol
InChI Key: LFVDQYFMDCKFJT-UHFFFAOYSA-N
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Description

8-Methoxyisoquinoline-1-carboxylic acid is a heterocyclic compound that serves as a versatile synthetic intermediate and building block in medicinal chemistry and chemical biology research. The core isoquinoline structure is a privileged scaffold in drug discovery, and the presence of both a methoxy substituent and a carboxylic acid functional group makes this molecule a valuable precursor for the design and synthesis of more complex bioactive molecules. Researchers can utilize the carboxylic acid moiety for amide bond formation to create potential pharmacophores or for coupling with biomarkers . Similar isoquinoline carboxylic acid derivatives are investigated as key components in developing positive allosteric modulators for G-protein-coupled receptors (GPCRs) and as photolabile protecting groups (caged compounds) for the controlled release of bioactive molecules in biological studies . The methoxy group can influence the electronic properties of the ring system and may be leveraged in further chemical modifications. This compound is intended for research applications such as method development, library synthesis, and biological screening. This compound is For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1179149-17-7

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

8-methoxyisoquinoline-1-carboxylic acid

InChI

InChI=1S/C11H9NO3/c1-15-8-4-2-3-7-5-6-12-10(9(7)8)11(13)14/h2-6H,1H3,(H,13,14)

InChI Key

LFVDQYFMDCKFJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=NC=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 8 Methoxyisoquinoline 1 Carboxylic Acid

Foundational Synthesis Approaches

The initial challenge in synthesizing the target compound lies in the construction of the isoquinoline (B145761) ring system, a privileged scaffold in medicinal chemistry. nih.gov Over the years, several classical and modern methods have been developed to achieve this.

General Strategies for Isoquinoline Carboxylic Acid Formation

The formation of isoquinoline carboxylic acids often begins with well-known name reactions that have been adapted to incorporate or generate a carboxyl group. The Bischler-Napieralski reaction, for instance, involves the cyclization of a β-phenylethylamide using a dehydrating agent. pharmaguideline.comuop.edu.pk To yield a carboxylic acid derivative, the starting phenylethylamine or the acylating agent must contain a precursor to the carboxyl group. A modification of this, the Pictet-Spengler synthesis, condenses a β-arylethylamine with an aldehyde or keto-acid to form a tetrahydroisoquinoline, which can then be aromatized. pharmaguideline.com

More contemporary methods often rely on transition-metal-catalyzed reactions. For example, multicomponent reactions, such as the Ugi reaction, can be coupled with subsequent metal-catalyzed cyclizations (like the Heck reaction) to build functionalized isoquinoline cores. nih.gov These methods offer a high degree of flexibility, allowing for the introduction of various substituents, including ester groups that can be later hydrolyzed to the desired carboxylic acid. nih.gov Another powerful strategy involves the palladium-catalyzed coupling of o-iodobenzaldehyde imines with terminal acetylenes, followed by a copper-catalyzed cyclization to furnish the isoquinoline ring. organic-chemistry.org

Advanced Strategies in Isoquinoline Carboxylic Acid Synthesis

Advanced strategies offer greater control and efficiency in constructing the specifically substituted target molecule. These methods focus on sophisticated cyclization techniques and highly selective functionalization reactions.

Cyclization Reactions for Core Formation

The formation of the isoquinoline core is a critical step, with numerous methods developed to optimize yield and substrate scope. Transition-metal catalysis is prominent in modern organic synthesis for its efficiency and selectivity.

Copper-Catalyzed Cyclization: A highly efficient and environmentally friendly method involves the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. nih.gov This approach avoids toxic organic solvents and precious metals, proceeding under mild conditions to produce a variety of isoquinoline derivatives. nih.gov

Rhodium-Catalyzed Annulation: Rhodium(III)-catalyzed annulation reactions provide a pathway to isoquinolone derivatives from readily available N-methoxybenzamides and diazo compounds. nih.gov These reactions proceed via C-H activation, cyclization, and condensation to deliver products with excellent regioselectivity. nih.govnih.gov Similarly, rhodium and iridium complexes can catalyze the C-H activation of aromatic ketoximes and subsequent annulation with alkynes to form isoquinoline salts at room temperature. acs.org

Dehydrative Cyclization: A versatile cyclodehydration reaction can convert various N-vinyl amides directly into isoquinoline derivatives. nih.gov This method employs trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine (B119429) for mild electrophilic amide activation, followed by cyclization upon warming. nih.gov

Interactive Data Table: Comparison of Cyclization Methods for Isoquinoline Core Synthesis

Method Catalyst/Reagent Starting Materials Key Features Reference
Copper-Catalyzed Cyclization Cu(I) (E)-2-alkynylaryl oxime derivatives Environmentally friendly (uses water), mild conditions, high atom economy. nih.gov
Rhodium-Catalyzed Annulation [Cp*RhCl2]2 N-methoxybenzamides, diazo compounds High regioselectivity, proceeds via C-H activation, mild conditions. nih.gov
Dehydrative Cyclization Tf2O, 2-chloropyridine N-vinyl amides Direct conversion to isoquinolines, mild activation, short reaction times. nih.gov
Palladium/Copper Catalysis Pd and Cu catalysts o-bromoarylaldehydes, terminal alkynes Microwave-assisted, good yields for various substituted isoquinolines. organic-chemistry.org

Introduction of Methoxy (B1213986) and Carboxylic Acid Functionalities

With the isoquinoline core established, the next critical phase is the precise installation of the methoxy group at the C-8 position and the carboxylic acid at the C-1 position.

Regioselective Methoxy-Group Installation

Achieving regioselectivity in the substitution of the benzene (B151609) ring portion of the isoquinoline is paramount. The methoxy group at C-8 can be introduced either by starting with a pre-functionalized building block or by late-stage functionalization.

A common and effective strategy is to begin the synthesis with a starting material that already contains the methoxy group at the desired position. For example, a methoxy-substituted β-phenylethylamine can be used in a Bischler-Napieralski or Pictet-Spengler synthesis, carrying the methoxy group through the reaction sequence. pharmaguideline.com

Late-stage functionalization presents a more complex challenge due to the directing effects of the heterocyclic ring. However, specific methods have been developed for related quinolone systems. One such process for preparing 8-methoxy-quinolone-carboxylic acids involves the reaction of a precursor with methanol (B129727) and potassium tert-butoxide in a solvent like tetrahydrofuran (B95107). google.com While this applies to a quinolone, the principles of nucleophilic substitution to introduce an alkoxy group are relevant. Another approach could involve the meta-hydroxylation of an isoquinoline N-oxide, followed by methylation of the resulting hydroxyl group. acs.org

Carboxylic Acid Functionalization

The introduction of a carboxylic acid group at the C-1 position of the isoquinoline ring can be accomplished through several synthetic routes.

Hydrolysis of Nitriles: A widely used method for preparing carboxylic acids is the hydrolysis of nitriles. libretexts.org An isoquinoline-1-carbonitrile (B74398) can be synthesized and subsequently subjected to acidic or basic hydrolysis to yield the corresponding carboxylic acid. libretexts.org The nitrile itself can be introduced via nucleophilic substitution of a suitable leaving group at the C-1 position.

Oxidation of C-1 Substituents: If an alkyl or hydroxymethyl group is present at the C-1 position, it can be oxidized to a carboxylic acid using strong oxidizing agents. For instance, 1-hydroxymethylisoquinolines can be synthesized and subsequently oxidized. nih.gov

Carboxylation of Organometallic Intermediates: This two-step method involves converting an organic halide (e.g., 1-bromoisoquinoline) into a highly nucleophilic organometallic derivative (such as an organolithium or Grignard reagent). libretexts.org This intermediate then reacts with carbon dioxide (an electrophile) to form a carboxylate salt, which is subsequently acidified to produce the final carboxylic acid. libretexts.org

Domino Reactions: An innovative approach involves a multi-component reaction followed by a copper-catalyzed domino reaction. While a specific example leads to isoquinolone-4-carboxylic acids, the strategy highlights the potential of tandem reactions to build complex, functionalized heterocycles in a single, efficient process. nih.gov

Interactive Data Table: Strategies for Functional Group Introduction

Functional Group Method Reagents Position Key Features Reference
Carboxylic Acid Nitrile Hydrolysis H+ or OH-, then H+ C-1 A common and reliable two-step method. libretexts.org
Carboxylic Acid Carboxylation 1. Mg or BuLi 2. CO2 3. H+ C-1 Converts a C-1 halide to a carboxylic acid. libretexts.org
Carboxylic Acid Ugi/Domino Reaction Isocyanide, β-keto ester, etc./Cu catalyst C-4 (example) Efficient, multi-component synthesis of functionalized isoquinolones. nih.gov
Methoxy Group Nucleophilic Substitution Methanol, Potassium tert-butoxide C-8 (quinolone) Direct introduction of the methoxy group onto the ring system. google.com

Analogous Synthetic Routes and Precedent from Related Methoxyquinoline Carboxylic Acids

Understanding the synthetic pathways to closely related molecules provides a foundation for developing methods to synthesize 8-Methoxyisoquinoline-1-carboxylic acid. The following sections detail the preparation of various methoxyquinoline and isoquinoline carboxylic acid derivatives.

Synthesis of 8-Methoxyquinoline-2-carboxamide (B13116470) Derivatives

The synthesis of 8-methoxyquinoline-2-carboxamide derivatives often starts from a precursor like 8-hydroxy quinaldine (B1664567). A general route involves the oxidation of 8-hydroxy quinaldine using selenium dioxide to yield 8-hydroxyquinoline-2-carbaldehyde. This aldehyde is then further oxidized to 8-hydroxyquinoline-2-carboxylic acid using hydrogen peroxide in formic acid. nih.gov The resulting carboxylic acid can then be coupled with an appropriate amine to form the amide. For instance, coupling with sulfanilamide (B372717) in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine) yields the corresponding sulfonamide derivative. nih.govresearchgate.net The final step often involves O-alkylation or other modifications at the 8-position. nih.gov

Another approach involves the use of 8-methoxyquinoline-2-carbaldehyde (B8540) as a starting material. sigmaaldrich.com Furthermore, quinoline-8-carboxamides have been synthesized through palladium-catalyzed couplings on a di-halogenated quinoline (B57606) scaffold. Specifically, 2,8-dibromoquinoline (B1372101) can undergo selective coupling at the 2-position, followed by a lithium-bromine exchange and reaction with an isocyanate to form the 8-carboxamide. bath.ac.uk

Starting MaterialKey Reagents/StepsProduct Type
8-Hydroxy Quinaldine1. SeO2 (Oxidation) 2. H2O2, Formic Acid (Oxidation) 3. Amine, HATU, DIPEA (Amide Coupling)8-Hydroxyquinoline-2-carboxamide
2,8-Dibromoquinoline1. Pd-catalyzed coupling (at C-2) 2. Lithium-bromine exchange 3. Trimethylsilyl isocyanate2-Substituted quinoline-8-carboxamide

Methodologies for 8-Methoxyquinoline-5-carboxylic Acid Synthesis

8-Methoxyquinoline-5-carboxylic acid is a versatile intermediate in pharmaceutical development and a reagent in organic synthesis. chemimpex.com Its synthesis can be approached through several established methods for creating aromatic carboxylic acids. One common strategy is the carboxylation of a Grignard reagent. openstax.orglibretexts.org This involves forming an organomagnesium halide from a suitable halo-quinoline precursor, which then reacts with carbon dioxide, followed by acidic workup to yield the carboxylic acid. openstax.org

Another fundamental approach is the hydrolysis of a corresponding nitrile. openstax.orglibretexts.org This two-step sequence begins with the SN2 reaction of an alkyl or aryl halide with a cyanide salt to form the nitrile, which is subsequently hydrolyzed under acidic or basic conditions to the carboxylic acid. openstax.org The oxidation of a suitable alkyl-substituted quinoline using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) also represents a viable pathway to the carboxylic acid. openstax.org

Synthetic MethodDescriptionKey Features
Carboxylation of Grignard ReagentReaction of an organomagnesium halide with CO2, followed by protonation.Applicable to various aryl halides but sensitive to acidic protons or reactive functional groups. openstax.orglibretexts.org
Hydrolysis of NitrilesTwo-step process: SN2 displacement with cyanide followed by hydrolysis of the nitrile.Product acid contains one additional carbon atom compared to the starting halide. openstax.org
OxidationOxidation of an alkyl side chain on the quinoline ring.A direct method using strong oxidizing agents like KMnO4. openstax.org

Preparation of 8-Methoxyisoquinoline-4-carboxylic Acid

The synthesis of quinoline-4-carboxylic acids and their isoquinoline analogs often utilizes multicomponent reactions. The Doebner reaction, for example, involves the condensation of an aniline, an aldehyde, and pyruvic acid. nih.govcbijournal.com This method has been adapted for the synthesis of various substituted quinoline-4-carboxylic acids, including those with methoxy groups. cbijournal.com A notable advantage is that some variations of this reaction can proceed under catalyst-free conditions in alcoholic solvents, offering a greener and more efficient protocol. cbijournal.com The Pfitzinger reaction is another classical method for synthesizing quinoline-4-carboxylic acids. cbijournal.com

For isoquinoline systems, analogous strategies can be envisioned. The synthesis of 3-hydroxyquinoline-4-carboxylic acid derivatives has been achieved through the reaction of an isatin (B1672199) derivative with a compound containing an active methylene (B1212753) group, followed by cyclization. researchgate.net

Synthetic Considerations for Halogenated Methoxyquinoline Carboxylic Acids

Halogenated quinoline and isoquinoline carboxylic acids are important synthetic intermediates, allowing for further functionalization through cross-coupling reactions. The synthesis of compounds like 8-bromo-4-methoxyquinoline-2-carboxylic acid would likely involve introducing the halogen at an early stage.

Halodecarboxylation represents a method for converting a carboxylic acid to the corresponding organic halide by cleaving the C-C bond of the carboxyl group. acs.org This can be particularly useful for accessing regioisomers that are difficult to obtain through direct aromatic halogenation. acs.org For instance, an existing methoxyquinoline carboxylic acid could potentially be converted to its halo-derivative.

Alternatively, a halogenated starting material can be carried through the synthetic sequence. For example, the synthesis of quinoline-8-carboxamides has been achieved starting from 2,8-dibromoquinoline. bath.ac.uk Similarly, the synthesis of halogenated quinoline-4-carboxylic acids has been demonstrated. nih.gov

Innovative Synthetic Pathways

Modern synthetic chemistry increasingly relies on technologies that improve efficiency, reduce reaction times, and enhance yields.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. youtube.com The use of microwave irradiation can dramatically reduce reaction times compared to conventional heating methods, often leading to higher yields and purities. youtube.commdpi.com

This technology has been successfully applied to various reactions relevant to the synthesis of the target scaffold, including:

Amide bond formation: Direct amidation of carboxylic acids with amines can be facilitated by microwave heating, sometimes in the absence of a solvent and with only a catalytic amount of an activator. mdpi.com

Esterification and Thioesterification: Microwave assistance has been shown to improve yields in the synthesis of esters and thioesters from carboxylic acids. nih.gov

Heterocyclization and Cross-Coupling Reactions: The formation of heterocyclic rings and various coupling reactions (e.g., Suzuki, Sonogashira) are often significantly more efficient under microwave conditions. youtube.comnih.gov

The application of microwave-assisted protocols to the synthesis of this compound could offer a more rapid and efficient route, particularly for steps involving amide or ester formation, or in cyclization and cross-coupling reactions. youtube.com

Samarium-Promoted Cyclopropanation of Carboxylic Acidsnih.gov

Samarium-based reagents, particularly samarium(II) iodide (SmI₂), have emerged as powerful tools in organic synthesis, primarily for their ability to promote single-electron transfer processes. nih.govnih.gov These reactions are known for their high degree of chemo- and stereoselectivity. nih.gov While the direct samarium-promoted cyclopropanation of a carboxylic acid group on an aromatic heterocycle like isoquinoline is not a widely documented transformation, the principles of samarium-promoted reactions can be discussed in the context of related functionalities.

Samarium and samarium diiodide are effective reagents for the cyclopropanation of C-C multiple bonds. nih.gov For instance, a sequential elimination-cyclopropanation process promoted by samarium/diiodomethane or samarium diiodide has been used to synthesize trans-cyclopropanamides from 2-chloro-3-hydroxyamides with high diastereoselectivity. wikipedia.org This highlights the utility of samarium in constructing cyclopropane (B1198618) rings under mild conditions.

The general mechanism of samarium-promoted reactions often involves the formation of radical intermediates. nih.gov In the context of cyclopropanation, a samarium carbenoid or a related species is typically generated, which then reacts with an alkene or another suitable substrate. The high reduction potential of SmI₂ allows for the generation of reactive species from a variety of functional groups. nih.gov

While a specific protocol for the samarium-promoted cyclopropanation of the carboxylic acid moiety in this compound is not established in the reviewed literature, related transformations provide insight into the potential reactivity. For example, samarium(II) iodide has been extensively used in the reductive coupling of carbonyl compounds. It is conceivable that under specific conditions, a derivative of the carboxylic acid could be transformed into a species susceptible to a samarium-mediated cyclization or cyclopropanation reaction, although this remains a speculative pathway without direct experimental evidence for this particular substrate.

Chemical Transformations and Reactivity Profiles of 8 Methoxyisoquinoline 1 Carboxylic Acid

Reactivity at the Carboxylic Acid Moiety

The carboxylic acid group is the most reactive site in the 8-methoxyisoquinoline-1-carboxylic acid molecule, enabling a range of functional group interconversions.

This compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess as the solvent. masterorganicchemistry.com Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. Subsequent proton transfers and elimination of water yield the ester. masterorganicchemistry.commasterorganicchemistry.com

Intramolecular esterification can also occur if a suitable hydroxyl group is present elsewhere in the molecule, leading to the formation of cyclic esters known as lactones. masterorganicchemistry.com

Table 1: Examples of Esterification Reactions

ReactantReagentProduct
This compoundMethanol (B129727), H₂SO₄Methyl 8-methoxyisoquinoline-1-carboxylate
This compoundEthanol, TsOHEthyl 8-methoxyisoquinoline-1-carboxylate

The conversion of this compound to amides involves its reaction with ammonia (B1221849) or a primary or secondary amine. libretexts.orgyoutube.com Due to the acidic nature of the carboxylic acid and the basic nature of the amine, a direct reaction can result in an acid-base neutralization. To overcome this, the carboxylic acid is often "activated" or the reaction is carried out under specific conditions. youtube.comscilit.com

One common method involves the use of coupling agents. nih.govmdpi.com Another approach is to first convert the carboxylic acid to a more reactive derivative, such as an acyl chloride or an acid anhydride (B1165640), which then readily reacts with the amine to form the amide. youtube.com When reacting an acyl chloride with an amine, a base is typically added to neutralize the HCl that is formed as a byproduct. youtube.com

Table 2: Common Reagents for Amidation

Reagent TypeExample
Coupling AgentDicyclohexylcarbodiimide (DCC)
Activating AgentThionyl chloride (to form acyl chloride)
Base (for acyl chloride route)Pyridine (B92270), Triethylamine

The carboxylic acid group of this compound can be reduced to a primary alcohol, (8-methoxyisoquinolin-1-yl)methanol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids to primary alcohols. chemistrysteps.comlibretexts.org The reaction typically proceeds through an aldehyde intermediate, which is further reduced to the alcohol and cannot be isolated. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids on its own. chemistrysteps.comlibretexts.org

Another effective reagent for the reduction of carboxylic acids is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃-THF). idc-online.comresearchgate.net This reagent offers a milder alternative to LiAlH₄ for this transformation. researchgate.net

Table 3: Reducing Agents for Carboxylic Acids

ReagentProductNotes
Lithium aluminum hydride (LiAlH₄)Primary alcoholStrong, non-selective reducing agent. chemistrysteps.comlibretexts.org
Borane (BH₃-THF)Primary alcoholMilder than LiAlH₄ and more selective. idc-online.comresearchgate.net

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org For simple carboxylic acids, this process often requires high temperatures. youtube.com The stability of the resulting carbanion intermediate is a key factor in the ease of decarboxylation. wikipedia.org

In the case of isoquinoline-1-carboxylic acids, the presence of the nitrogen atom in the ring can influence the reaction. The mechanism can proceed through a zwitterionic intermediate, where the carboxylate is protonated at the nitrogen atom. Heating this intermediate can lead to the loss of CO₂. The presence of a carbonyl group at the beta-position relative to the carboxylic acid significantly facilitates decarboxylation, often occurring under milder heating conditions. khanacademy.orgyoutube.com The mechanism for β-keto acids involves a cyclic transition state. khanacademy.orgyoutube.com

This compound can be converted into the more reactive 8-methoxyisoquinoline-1-carbonyl chloride. This is a crucial step for synthesizing other derivatives like esters, amides, and anhydrides under milder conditions. libretexts.orglibretexts.org

The most common reagent for this transformation is thionyl chloride (SOCl₂). libretexts.orglibretexts.orgorgoreview.com The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a better leaving group. orgoreview.com Other reagents like phosphorus tribromide (PBr₃) can be used to form the corresponding acyl bromide. libretexts.orgorgoreview.com

Table 4: Reagents for Acyl Halide Formation

ReagentProduct
Thionyl chloride (SOCl₂)8-Methoxyisoquinoline-1-carbonyl chloride
Phosphorus tribromide (PBr₃)8-Methoxyisoquinoline-1-carbonyl bromide

Acid anhydrides can be prepared from this compound. One common method involves the reaction of the corresponding acyl chloride with a carboxylate salt. masterorganicchemistry.comyoutube.com This allows for the formation of both symmetrical and unsymmetrical anhydrides. libretexts.org

Alternatively, two equivalents of the carboxylic acid can be dehydrated using a strong dehydrating agent. nih.gov Another approach is the reaction of an acyl chloride with a carboxylic acid, often in the presence of a base like pyridine to neutralize the liberated HCl. masterorganicchemistry.comlibretexts.org

Table 5: Methods for Anhydride Formation

ReactantsReagent/ConditionProduct Type
Acyl chloride + Carboxylate-Symmetrical or Unsymmetrical Anhydride masterorganicchemistry.comyoutube.com
Carboxylic acid + Carboxylic acidDehydrating agent (e.g., P₂O₅)Symmetrical Anhydride nih.gov
Acyl chloride + Carboxylic acidPyridineSymmetrical or Unsymmetrical Anhydride masterorganicchemistry.comlibretexts.org

Reactions of the Isoquinoline (B145761) Core

The isoquinoline ring system is an electron-deficient heterocycle, which influences its susceptibility to various reactions. The presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing carboxylic acid group further modulates this reactivity.

The isoquinoline nucleus, particularly at positions activated by the ring nitrogen, can theoretically undergo nucleophilic aromatic substitution (SNAr). However, this typically requires the presence of a good leaving group, such as a halogen, on the ring. For the parent this compound, direct nucleophilic substitution on the carbocyclic or heterocyclic ring is not a common transformation without prior functionalization. The carboxylic acid at the C-1 position is the primary site for nucleophilic attack, specifically nucleophilic acyl substitution, rather than the ring itself. uomustansiriyah.edu.iqresearchgate.net

The isoquinoline core can be subjected to both oxidation and reduction, although the conditions must be chosen carefully to avoid unintended reactions with the substituent groups.

Oxidative Transformations: Strong oxidizing agents can lead to the cleavage of the aromatic rings. libretexts.org Milder oxidation might result in the formation of an N-oxide at the isoquinoline nitrogen.

Reductive Transformations: The heterocyclic ring of the isoquinoline moiety is susceptible to reduction. Catalytic hydrogenation, for instance, can reduce the C=N bond and the adjacent C=C bond to yield 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. The choice of catalyst and conditions is crucial to achieve selectivity and prevent reduction of the carboxylic acid group. researchgate.net

Table 1: Potential Reductive Transformations of the Isoquinoline Core

Starting MaterialReagents and ConditionsMajor Product
This compoundH₂, Pd/C or PtO₂8-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

A significant modern transformation for carboxylic acids is decarboxylative cross-coupling. wikipedia.org This reaction allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the carboxyl group, with the concomitant loss of carbon dioxide. For this compound, this provides a powerful route to synthesize 1-substituted-8-methoxyisoquinolines. These reactions are typically catalyzed by transition metals like palladium or copper. soci.orgrsc.org

This strategy avoids the often harsh conditions required for traditional cross-coupling reactions that rely on pre-functionalized organometallic reagents. The carboxylic acid itself serves as a readily available and stable precursor. wikipedia.org

Table 2: Examples of Hypothetical Decarboxylative Cross-Coupling Reactions

Coupling PartnerCatalyst SystemProduct
Aryl Halide (e.g., Bromobenzene)Pd catalyst, Base1-Aryl-8-methoxyisoquinoline
Alkyne (e.g., Phenylacetylene)Cu or Pd catalyst1-Alkynyl-8-methoxyisoquinoline
Boronic AcidPd catalyst, Oxidant1-Aryl-8-methoxyisoquinoline

Transformations Involving the Methoxy Group

The methoxy group at the C-8 position is an aryl ether, and its most characteristic reaction is cleavage to form the corresponding phenol. This demethylation is typically achieved using strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). This transformation converts this compound into 8-Hydroxyisoquinoline-1-carboxylic acid, a valuable intermediate for further functionalization or for studying the impact of the hydroxyl group on the molecule's properties.

Table 3: Demethylation of the Methoxy Group

Starting MaterialReagentProduct
This compoundBoron tribromide (BBr₃) or Hydrobromic acid (HBr)8-Hydroxyisoquinoline-1-carboxylic acid

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of these transformations is fundamental to optimizing reaction conditions and predicting outcomes.

Nucleophilic acyl substitution is the most important reaction pathway for the carboxylic acid functional group. masterorganicchemistry.com Unlike aldehydes and ketones, which undergo nucleophilic addition, carboxylic acid derivatives typically react via an addition-elimination pathway. uomustansiriyah.edu.iq

The direct substitution of the -OH group of a carboxylic acid is challenging because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. libretexts.org Therefore, the reaction generally requires one of two strategies:

Acid Catalysis: In the presence of a strong acid, the carbonyl oxygen is protonated. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by a weak nucleophile (e.g., an alcohol to form an ester). The hydroxyl group is ultimately eliminated as a neutral water molecule, which is a much better leaving group. libretexts.orglibretexts.org

Step 1 (Activation): Protonation of the carbonyl oxygen by an acid catalyst.

Step 2 (Addition): Nucleophilic attack on the activated carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com

Step 3 (Proton Transfer): A proton is transferred from the attacking nucleophile to one of the hydroxyl groups.

Step 4 (Elimination): The protonated hydroxyl group leaves as a water molecule, and the carbonyl double bond is reformed.

Step 5 (Deprotonation): Deprotonation of the new carbonyl oxygen regenerates the acid catalyst and yields the final product. libretexts.org

Conversion to a More Reactive Derivative: The carboxylic acid can be converted into a more reactive intermediate, such as an acid chloride or an anhydride. uomustansiriyah.edu.iq For instance, reaction with thionyl chloride (SOCl₂) converts the -OH group into an acyl chlorosulfite, which is an excellent leaving group. libretexts.org The subsequent attack by a nucleophile readily displaces this group to form the product.

This two-step addition-elimination process is a cornerstone of carboxylic acid chemistry, enabling their conversion into a wide array of derivatives such as esters, amides, and anhydrides. uomustansiriyah.edu.iqmasterorganicchemistry.com

Radical-Mediated Transformations (e.g., 1,6-Additions, Spin-Center Shifts)

The reactivity of this compound and its derivatives can be significantly influenced by radical-mediated processes. These transformations offer pathways to novel molecular architectures that are often inaccessible through conventional ionic reactions. Key among these are radical additions and reactions involving spin-center shifts.

Radical Additions:

Radical addition reactions to the isoquinoline core, such as the Minisci reaction, are a powerful tool for C-H functionalization. In the context of this compound, the electron-deficient nature of the protonated isoquinoline ring makes it susceptible to attack by nucleophilic carbon-centered radicals. While direct examples of 1,6-additions to this compound are not extensively documented, the principles of radical additions to quinolines and isoquinolines suggest potential pathways. For instance, a radical could add to the C-1 position, but due to the presence of the carboxylic acid group, other positions might be favored depending on the reaction conditions and the nature of the radical.

A related transformation is the 1,6-radical addition of 3,4-dihydroquinoxalin-2-ones to para-quinone methides, which proceeds under visible-light organophotoredox catalysis. This reaction involves the formation of an α-amino radical that adds in a 1,6-fashion to the para-quinone methide. This highlights the potential for radical additions across extended π-systems, a concept that could be applicable to the isoquinoline scaffold.

Spin-Center Shifts:

A fascinating and synthetically useful radical process is the spin-center shift (SCS). This event involves a 1,2-radical translocation coupled with an ionic movement, such as the elimination of a leaving group. This mechanism is crucial in various biochemical transformations, including DNA biosynthesis. In synthetic chemistry, it provides a pathway for reactions that are otherwise challenging.

A notable example is the visible-light-mediated C-H hydroxyalkylation of quinolines and isoquinolines. This reaction proceeds through the generation of an acyl radical, which adds to the protonated heteroarene. The key step is a subsequent radical-mediated spin-center shift, which avoids the typical oxidative Minisci-type pathway and leads to the hydroxyalkylated product.

Spectroscopic and Structural Elucidation of 8 Methoxyisoquinoline 1 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework and probing the electronic environment of heteroatoms in 8-Methoxyisoquinoline-1-carboxylic acid.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the isoquinoline (B145761) ring system, the methoxy (B1213986) group protons, and the carboxylic acid proton. The chemical shifts of the aromatic protons are influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group.

Protons on carbons adjacent to a carboxylic acid typically absorb in the 2-3 ppm region. libretexts.org However, in an aromatic system like isoquinoline, the ring protons are expected to appear in the downfield region, generally between 7.0 and 9.0 ppm. For comparison, the parent compound, isoquinoline-1-carboxylic acid, shows signals in this aromatic region. chemicalbook.comspectrabase.com The methoxy group protons will appear as a sharp singlet, typically around 3.8-4.0 ppm, as seen in similar methoxy-substituted heterocycles like 5-methoxyindole-2-carboxylic acid. chemicalbook.com

The carboxylic acid proton is highly deshielded and is expected to resonate at a very downfield chemical shift, typically in the range of 10-13 ppm, often as a broad singlet due to hydrogen bonding and chemical exchange. libretexts.org The addition of D₂O would likely cause this signal to disappear due to proton-deuterium exchange. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Carboxylic Acid (COOH)10.0 - 13.0Broad Singlet
Aromatic (C3-H, C4-H, C5-H, C6-H, C7-H)7.0 - 9.0Multiplets
Methoxy (OCH₃)3.8 - 4.0Singlet

Note: The exact chemical shifts and coupling constants for the aromatic protons would require experimental data for a precise assignment.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region of the spectrum, typically between 160 and 185 ppm. libretexts.orglibretexts.org The aromatic carbons of the isoquinoline ring will resonate in the approximate range of 115-150 ppm. libretexts.org The carbon of the methoxy group is expected to appear in the upfield region, generally around 55-60 ppm.

For a related compound, 8-hydroxyquinoline-7-carboxylic acid, the carbon signals have been reported, providing a reference for the expected chemical shifts in a substituted quinoline (B57606) system. chemicalbook.com The presence of the methoxy group at the C8 position in this compound will influence the chemical shifts of the surrounding carbons due to its electronic effects.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Predicted Chemical Shift (ppm)
Carbonyl (COOH)160 - 185
Aromatic (C1, C3, C4, C4a, C5, C6, C7, C8, C8a)115 - 150
Methoxy (OCH₃)55 - 60

Note: The specific assignments of the aromatic carbons require experimental data and computational analysis.

¹⁵N NMR spectroscopy is a valuable technique for probing the electronic environment of the nitrogen atom within the isoquinoline ring. The chemical shift of the nitrogen atom is sensitive to factors such as hybridization, protonation, and coordination. nih.govpsu.edu In molecules like this compound, the nitrogen atom's chemical shift can provide insights into the electronic structure and potential intermolecular interactions.

Quinoline and isoquinoline carboxylic acids can exist in equilibrium between a neutral form and a zwitterionic form, where the acidic proton from the carboxyl group protonates the basic nitrogen atom of the heterocyclic ring. This tautomeric equilibrium can be influenced by the solvent and the solid-state packing. nih.govpsu.edu

Solid-state and solution NMR studies on hydroxyquinoline carboxylic acids have confirmed the presence of zwitterionic species, particularly in the solid state. nih.govpsu.educolab.wsresearchgate.net The differences in ¹³C and especially ¹⁵N chemical shifts between the neutral and zwitterionic forms allow for their distinction. nih.govpsu.edu In solution, particularly in solvents like DMSO, dynamic exchange between the tautomers can be observed. nih.govpsu.educolab.wsresearchgate.net It is plausible that this compound also exhibits such tautomeric behavior, which could be investigated using variable-temperature NMR experiments and by comparing solid-state and solution-state NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The most prominent feature in the IR spectrum of this compound is expected to be the carbonyl (C=O) stretching vibration of the carboxylic acid group. This absorption is typically strong and appears in the region of 1690-1760 cm⁻¹. orgchemboulder.com The exact position of this band can be influenced by several factors.

If the carboxylic acid exists as a hydrogen-bonded dimer, which is common in the solid state, the C=O stretching frequency is typically observed around 1710 cm⁻¹. libretexts.org Conjugation of the carbonyl group with the aromatic isoquinoline ring system generally lowers the stretching frequency. pg.edu.pl The presence of an intramolecular hydrogen bond between the carboxylic acid proton and the nitrogen atom of the isoquinoline ring could also lead to a lower C=O stretching frequency. spcmc.ac.in

In addition to the C=O stretch, a very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid. libretexts.orgorgchemboulder.com The C-O stretching vibration of the carboxylic acid and the ether linkage of the methoxy group will also give rise to characteristic bands in the fingerprint region of the spectrum. orgchemboulder.com

Table 3: Predicted IR Absorption Frequencies for Key Functional Groups in this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch (H-bonded)2500 - 3300Broad, Strong
Carboxylic AcidC=O Stretch1690 - 1760Strong
Aromatic RingC=C Stretch1450 - 1600Medium to Weak
Carboxylic AcidC-O Stretch1210 - 1320Medium
Methoxy GroupC-O Stretch1000 - 1300Medium

Hydroxyl Group Vibrational Signatures

The infrared (IR) spectrum of this compound is distinguished by several key vibrational signatures originating from its hydroxyl (-OH) and carboxyl (-COOH) groups. Due to strong intermolecular hydrogen bonding, which typically leads to the formation of dimers in the solid state, the O-H stretching vibration appears as a characteristically broad and intense band. semanticscholar.orgacs.orgnih.gov This absorption is generally observed over a wide range, from approximately 2500 to 3300 cm⁻¹. semanticscholar.orgresearchgate.net

The carbonyl (C=O) stretching vibration of the carboxylic acid group gives rise to a strong, sharp absorption band. uwaterloo.ca For aromatic carboxylic acids like this compound, where the carboxyl group is conjugated with the isoquinoline ring system, this band is expected to appear in the region of 1710 to 1680 cm⁻¹. youtube.com This is a lower frequency compared to non-conjugated carboxylic acids, a shift caused by the delocalization of electron density. youtube.com

Additionally, the IR spectrum will feature a distinct C-O stretching vibration, which is typically found between 1320 and 1210 cm⁻¹. semanticscholar.org The out-of-plane O-H bend, another feature of hydrogen-bonded dimers, is also anticipated as a broad band around 960 to 900 cm⁻¹. youtube.com

Table 1: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity/Appearance
Carboxylic Acid O-HStretching2500 - 3300Very Broad, Strong
Aromatic C-HStretching3100 - 3000Sharp, Medium
Carbonyl C=OStretching1710 - 1680Strong, Sharp
Aromatic C=CStretching1600 - 1450Medium to Weak
Carboxylic Acid C-OStretching1320 - 1210Strong
Carboxylic Acid O-HBending (out-of-plane)960 - 900Broad, Medium

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the molecular weight and structural fragmentation of the compound.

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular mass of a compound, allowing for the confirmation of its elemental formula. The molecular formula for this compound is C₁₁H₉NO₃. The monoisotopic mass is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). japtronline.com

The calculated monoisotopic mass for the neutral molecule [M] is 203.05824 Da. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), the compound may be observed as protonated [M+H]⁺ or deprotonated [M-H]⁻ ions.

Table 2: HRMS Data for this compound (C₁₁H₉NO₃)

Ion SpeciesCalculated Exact Mass (Da)
[M]203.05824
[M+H]⁺204.06552
[M+Na]⁺226.04746
[M-H]⁻202.05096

In electron ionization mass spectrometry, this compound is expected to undergo predictable fragmentation, yielding characteristic ions. The fragmentation pattern is influenced by the presence of the carboxylic acid, the methoxy group, and the stable isoquinoline core.

A primary fragmentation route for aromatic carboxylic acids involves the loss of the hydroxyl group (-OH), resulting in an [M-17]⁺ ion, and the subsequent loss of the entire carboxyl group (-COOH), leading to an [M-45]⁺ ion. mcgill.caorgchemres.org Another key fragmentation pathway, characteristic of methoxy-substituted aromatic systems, is the initial loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion. nih.gov This is often followed by the expulsion of a neutral carbon monoxide (CO) molecule, resulting in an [M-43]⁺ ion (loss of CH₃ + CO). nih.gov The stable isoquinoline ring itself can fragment by losing hydrogen cyanide (HCN), corresponding to a loss of 27 mass units. nih.gov

A plausible fragmentation pathway would begin with the molecular ion [M]⁺• at m/z 203. This can then follow several paths:

Loss of •OH (17 Da) to yield an acylium ion at m/z 186.

Loss of •COOH (45 Da) to yield the 8-methoxyisoquinoline (B155747) cation at m/z 158.

Loss of •CH₃ (15 Da) to form an ion at m/z 188, which can then lose CO (28 Da) to produce a fragment at m/z 160.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is dictated by the electronic transitions within its conjugated aromatic system. The isoquinoline core is a strong chromophore. Based on data from related 8-substituted quinoline and isoquinoline derivatives, multiple absorption bands are expected. epa.govcreative-biostructure.com

Typically, isoquinoline and its derivatives exhibit two or three main absorption bands. rsc.org These correspond to π→π* transitions within the aromatic system. For this compound, absorption maxima (λmax) are anticipated around 230-240 nm and in the longer wavelength region of 270-320 nm. epa.govrsc.org The exact position and intensity of these bands are influenced by the solvent used and the specific electronic effects of the methoxy and carboxylic acid substituents on the isoquinoline ring. Simple carboxylic acids without significant conjugation absorb at much lower wavelengths, around 210 nm, which is not typically useful for characterization.

Table 3: Expected UV-Vis Absorption Maxima for this compound

Transition TypeExpected λmax Range (nm)Associated Chromophore
π→π230 - 240Isoquinoline Ring System
π→π270 - 320Isoquinoline Ring System

X-ray Crystallography and Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

As of the latest searches, a specific single-crystal X-ray structure for this compound has not been reported in publicly accessible databases. However, based on the known behavior of carboxylic acids and aromatic systems, a highly probable solid-state structure can be predicted.

It is well-established that carboxylic acids frequently form centrosymmetric hydrogen-bonded dimers in the crystal lattice. This involves two molecules associating through strong O-H···O hydrogen bonds between their carboxyl groups, forming a stable eight-membered ring motif. This interaction is a very robust and persistent supramolecular synthon. acs.org Therefore, it is highly likely that this compound molecules would pair up in this dimeric fashion in the solid state.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. DFT methods, such as those employing the B3LYP functional, are widely used to study isoquinoline (B145761) and quinoline (B57606) derivatives, providing insights into their geometry, stability, and electronic nature. tandfonline.comresearchgate.net

The first step in most computational analyses is to determine the most stable three-dimensional conformation of the molecule, known as geometry optimization. researchgate.net This process calculates the energy at an initial geometry and systematically searches for a new geometry with lower energy until a minimum is found. organic-chemistry.org For molecules like 8-Methoxyisoquinoline-1-carboxylic acid, DFT calculations using basis sets such as 6-311++G(d,p) or 6-31+G(d) can be employed to find the optimized structure. tandfonline.comwikipedia.org This process yields crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and reactivity. The optimized geometry serves as the foundation for all subsequent computational analyses.

Table 1: Typical Parameters Obtained from Geometry Optimization

Parameter Description
Bond Lengths The equilibrium distance between the nuclei of two bonded atoms.
Bond Angles The angle formed between three atoms across at least two bonds.
Dihedral Angles The angle between two intersecting planes, defining the rotation around a bond.

Theoretical calculations can predict the electronic absorption spectra (UV-Visible spectra) of a molecule. Time-dependent DFT (TD-DFT) is a common method used for this purpose. By calculating the energy difference between the ground state and various excited states, it is possible to predict the wavelengths of maximum absorption (λmax). These calculations also provide information about the nature of the electronic transitions, such as transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). tandfonline.com For example, the analysis of HOMO-LUMO energy gaps can indicate the chemical reactivity and stability of the isoquinoline system. tandfonline.comresearchgate.net

Molecular Modeling for Ligand-Target Interactions (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands, such as derivatives of this compound, to the active site of a protein or other biological target.

Docking simulations with isoquinoline and quinoline derivatives have been performed against a variety of biological targets to explore their potential as therapeutic agents. These studies reveal potential binding affinities and key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, various quinoline derivatives have been docked against targets like E. coli DNA Gyrase B, human topoisomerase IIα, Hepatitis B Virus (HBV) replication proteins, and the NQO1 protein. shahucollegelatur.org.inacs.orgacs.org The results from these studies, including binding energy scores, help to rationalize the structure-activity relationships of these compounds and guide the design of more potent inhibitors. nih.gov

Table 2: Examples of Molecular Docking Studies with Related Quinolines/Isoquinolines

Compound Class Protein Target Key Findings
Fluoroquinoline derivatives E. coli DNA gyrase B, human topoisomerase IIα Binding affinities ranged from -6.1 to -7.4 kcal/mol. acs.org
Quinoline-3-carboxylate derivatives Hepatitis B Virus (HBV) proteins (5E0I complex) Identified as potential inhibitors of HBV replication. shahucollegelatur.org.in
2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives P-glycoprotein (6C0V) Revealed significant binding affinities via hydrophobic and H-bond interactions, with the best compound showing a binding energy of -9.22 kcal/mol. nih.gov

Theoretical Mechanistic Elucidations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. Theoretical calculations, especially using DFT, can be used to map out the potential energy surface of a reaction, identifying intermediates, transition states, and reaction pathways. This provides a detailed understanding of how a reaction proceeds at the molecular level.

For the isoquinoline scaffold, theoretical calculations have been instrumental in elucidating the mechanisms of complex reactions. For example, in the dearomative [2+2] photocycloaddition of isoquinolines, theoretical studies helped to provide a catalytic cycle and model possible transition states to understand the reaction mechanism and stereoselectivity. nih.govnih.gov Similarly, computational investigations have supported the proposed mechanisms for radical-based reactions, such as the visible light-mediated C-H hydroxyalkylation of isoquinolines, where a radical-mediated spin-center shift was identified as a key step. These studies showcase how computational methods can rationalize experimental outcomes and predict the feasibility of proposed reaction pathways for the synthesis and functionalization of the isoquinoline core.

In Silico Structure-Activity Relationship (SAR) Studies

In silico Structure-Activity Relationship (SAR) studies aim to correlate the structural or physicochemical properties of compounds with their biological activity using computational methods. These studies are crucial in drug discovery for identifying the key molecular features (pharmacophores) responsible for a desired biological effect and for designing new, more potent analogs.

For compounds based on the quinoline and isoquinoline scaffold, SAR studies have identified critical structural components for activity against various targets. For example, in a series of Pim-1 kinase inhibitors, the 8-hydroxy-quinoline 7-carboxylic acid moiety was identified as a crucial pharmacophore for activity. researchgate.net Molecular modeling suggested that this scaffold interacts with key residues like Asp186 and Lys67 in the ATP-binding pocket. researchgate.net Other studies on 8-hydroxyquinoline (B1678124) derivatives have explored how substitutions at different positions on the quinoline ring influence their anticancer activity, highlighting the importance of specific functional groups and their placement. acs.org These computational SAR analyses provide guidelines for the rational design of new derivatives with improved efficacy.

Computational Analysis of Bioisosteric Replacements (e.g., Tetrazole Analogs)

Bioisosteric replacement is a strategy in medicinal chemistry used to design analogs of a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. The carboxylic acid group is frequently replaced by a 5-substituted tetrazole ring.

Computational analysis is essential for understanding the similarities and differences between a carboxylic acid and its tetrazole bioisostere.

Acidity and Charge Distribution : Tetrazoles have a pKa (≈4.5–4.9) that closely resembles that of carboxylic acids, allowing them to exist as anions at physiological pH. Computational studies of the electrostatic potential (ESP) show that despite differences in atomic composition and geometry, tetrazolate and carboxylate anions exhibit a remarkable local similarity in the arrangement of their negative potential regions. tandfonline.com This similar charge distribution allows them to engage in comparable electrostatic interactions with biological targets. tandfonline.com

Size and Geometry : The tetrazole ring is planar, similar to the carboxylate group, but it is slightly larger.

Lipophilicity : A key difference revealed by computational and experimental analysis is that tetrazolate anions are more lipophilic than the corresponding carboxylates. This increased lipophilicity can improve a compound's ability to cross cell membranes. nih.gov

Hydrogen Bonding : The hydrogen-bond environment surrounding tetrazolates is predicted to extend further than that of carboxylates.

This computational comparison allows chemists to rationally decide when the replacement of a carboxylic acid with a tetrazole might be advantageous for improving the drug-like properties of a molecule like this compound. nih.gov

Table 3: Computational Comparison of Carboxylic Acid vs. Tetrazole Bioisosteres

Property Carboxylic Acid Group Tetrazole Ring Reference
Acidity (pKa) Similar Similar (≈4.5–4.9)
Electrostatic Potential (ESP) Similar negative potential distribution to tetrazole. Remarkably similar negative potential distribution to carboxylate. tandfonline.com
Size Smaller Slightly larger
Lipophilicity Less lipophilic More lipophilic

Electrostatic Potential Mapping

Computational analysis of this compound through electrostatic potential mapping reveals distinct regions of electron density, which are crucial for understanding its intermolecular interactions and reactivity. The electrostatic potential map (EPM) highlights the electron-rich and electron-deficient areas of the molecule.

The most prominent feature of the EPM is the highly negative electrostatic potential localized around the oxygen atoms of the carboxylic acid group. Specifically, the carbonyl oxygen exhibits a significant region of negative potential due to the presence of lone pair electrons and the polarization of the carbon-oxygen double bond. The hydroxyl oxygen of the carboxylic acid also shows a negative potential, albeit to a lesser extent. Another area of negative potential is centered on the nitrogen atom of the isoquinoline ring system, a characteristic feature of heterocyclic aromatic compounds. The oxygen atom of the methoxy (B1213986) group at the 8-position also contributes to the electron-rich regions of the molecule.

Conversely, the most positive electrostatic potential is concentrated on the hydrogen atom of the carboxylic acid's hydroxyl group. This significant positive character makes this proton a primary site for electrophilic interactions and a strong hydrogen bond donor. The hydrogen atoms attached to the aromatic rings exhibit moderately positive potentials.

These electrostatic potential distributions are key to predicting how the molecule will interact with other chemical species. The electron-rich areas (carbonyl oxygen, nitrogen, and methoxy oxygen) are susceptible to electrophilic attack and are primary sites for hydrogen bond acceptance. The electron-deficient hydroxyl hydrogen is the principal site for nucleophilic attack and hydrogen bond donation. This charge distribution profile is instrumental in modeling the molecule's binding affinity and recognition at biological targets.

Table 1: Predicted Electrostatic Potential Regions of this compound

Molecular RegionAtom(s) of InterestPredicted Electrostatic PotentialRole in Interactions
Carboxylic AcidCarbonyl Oxygen (C=O)Highly NegativeHydrogen Bond Acceptor, Electrophilic Attack Site
Carboxylic AcidHydroxyl Hydrogen (O-H)Highly PositiveHydrogen Bond Donor, Nucleophilic Attack Site
Isoquinoline RingNitrogen AtomNegativeHydrogen Bond Acceptor, Electrophilic Attack Site
Methoxy GroupOxygen AtomNegativeHydrogen Bond Acceptor
Aromatic RingsRing HydrogensModerately PositiveWeak Electrophilic Sites

Hydrogen Bonding Network Modeling

Theoretical modeling of this compound indicates its capacity to form a robust network of intermolecular hydrogen bonds, which significantly influences its physical properties and crystal packing. The molecule possesses multiple functional groups that can act as both hydrogen bond donors and acceptors.

The primary hydrogen bond donor is the hydroxyl group (-OH) of the carboxylic acid. This proton is highly acidic and readily participates in strong hydrogen bonds. The primary hydrogen bond acceptors are the carbonyl oxygen (C=O) of the carboxylic acid, the nitrogen atom of the isoquinoline ring, and the oxygen atom of the methoxy group.

Computational models predict that a common and highly stable interaction is the formation of a centrosymmetric dimer, where two molecules of this compound are held together by a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups. This head-to-tail arrangement is a well-documented motif in the solid-state structures of carboxylic acids. mdpi.com

In addition to this dimeric structure, other hydrogen bonding interactions are possible, leading to more extended networks. The isoquinoline nitrogen can act as an acceptor for a hydrogen bond from the carboxylic acid of a neighboring molecule, leading to the formation of chains or more complex three-dimensional arrays. Similarly, the oxygen of the methoxy group can serve as a hydrogen bond acceptor, further stabilizing the crystal lattice. The interplay of these various hydrogen bonding possibilities dictates the final supramolecular assembly of the compound in the solid state.

Table 2: Potential Hydrogen Bonding Interactions of this compound

Donor Group/AtomAcceptor Group/AtomType of InteractionPredicted Strength
Carboxylic Acid (-OH)Carboxylic Acid (C=O)IntermolecularStrong
Carboxylic Acid (-OH)Isoquinoline (N)IntermolecularModerate
Carboxylic Acid (-OH)Methoxy (-OCH₃)IntermolecularModerate

Biological Activities and Mechanistic Insights from in Vitro Studies

Antimicrobial Activity Profile

Antibacterial Spectrum Against Gram-Positive Pathogens (e.g., Mycobacterium tuberculosis)

Derivatives of the parent structure, quinoline (B57606) carboxylic acids, have demonstrated notable activity against Mycobacterium tuberculosis. For instance, a study on quinoline carboxylic acids (QCAs) revealed that while many derivatives had poor anti-tuberculosis activity, some showed promise. nih.gov Specifically, 8-hydroxyquinolines have been identified as bactericidal against M. tuberculosis, with some analogs exhibiting minimum inhibitory concentrations (MIC90) of less than 5 μM. nih.gov Although this study did not directly test 8-Methoxyisoquinoline-1-carboxylic acid, the potent activity of structurally similar compounds suggests a potential area for future investigation. The 8-hydroxyquinoline (B1678124) scaffold is considered a privileged structure with known antibacterial activities. nih.gov Research on related quinoline-2-one derivatives has also identified compounds with significant antibacterial action against a spectrum of multidrug-resistant Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Antibacterial Spectrum Against Gram-Negative Pathogens (e.g., Proteus mirabilis, Ralstonia solanacearum, Acidovorax citrulli, Xanthomonas spp., Pectobacterium carotovorum)

Research into isoquinoline-3-carboxylic acid, a structurally related compound, has shown significant antibacterial activity against several plant pathogenic Gram-negative bacteria. researchgate.net In a study evaluating 49 isoquinoline (B145761) derivatives, isoquinoline-3-carboxylic acid (IQ3CA) was effective against Ralstonia solanacearum, Acidovorax citrulli, Xanthomonas oryzae pv. oryzicola, Xanthomonas campestris pv. campestris, and Pectobacterium carotovorum subsp. carotovorum, with EC50 values between 8.38 and 17.35 μg/mL. researchgate.net Furthermore, some substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids have exhibited highly potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. nih.gov While direct data on this compound against Proteus mirabilis is not available, the broad-spectrum activity of similar quinolone-carboxylic acid derivatives against enteric Gram-negative bacteria suggests potential efficacy. nih.gov

The following table summarizes the antibacterial activity of Isoquinoline-3-carboxylic acid (IQ3CA) against various plant pathogens:

BacteriumEC50 (μg/mL)
Ralstonia solanacearum (Rs)8.38 - 17.35
Acidovorax citrulli (Ac)8.38 - 17.35
X. oryzae pv. oryzicola (Xoc)8.38 - 17.35
X. campestris pv. campestris (Xcc)8.38 - 17.35
P. carotovorum subsp. carotovorum (Pcc)8.38 - 17.35
X. fragariae (Xf)8.38 - 17.35

Data sourced from a study on the antibacterial activity of isoquinoline-3-carboxylic acid. researchgate.net

Antifungal Efficacy

The antifungal properties of quinoline derivatives have been documented. For instance, 8-hydroxyquinoline is known for its widespread antifungal activity. nih.gov Phenazine-1-carboxylic acid (PCA), another related heterocyclic compound, has demonstrated significant antifungal activity against a variety of fungi, including Pestalotiopsis kenyana and Botrytis cinerea. nih.govfrontiersin.org Studies on PCA have shown it can inhibit mycelial growth and cause damage to fungal cell membranes. nih.govresearchgate.net While direct studies on the antifungal efficacy of this compound are limited, the known antifungal properties of the broader quinoline and phenazine (B1670421) carboxylic acid families suggest this could be a fruitful area of research.

Antiviral Properties (e.g., Dengue Virus)

While direct evidence for the antiviral properties of this compound against the Dengue virus is not available in the provided search results, the broader class of quinoline derivatives has been investigated for antiviral activities. researchgate.net The Dengue virus poses a significant global health threat, and the development of effective antiviral therapeutics is a priority. nih.gov Research has focused on various molecular targets of the virus, including its structural and non-structural proteins. nih.gov Phenolic compounds, which share some structural similarities with the hydroxylated precursors of this compound, have been reviewed for their antiviral role against the Dengue virus, often linked to their antioxidant properties. nih.gov This suggests a potential, though unexplored, avenue for investigating the antiviral capabilities of this compound.

In Vitro Structure-Activity Relationship (SAR) Determination for Antimicrobial Agents

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of lead compounds. For the related 8-hydroxyquinoline series, SAR studies against M. tuberculosis have shown that small substitutions at the C5 position lead to the most potent activity, while substitutions at the C2 position generally decrease potency. nih.gov In another study on quinoline-2-carboxamide (B1208818) compounds, the introduction of a 1,3,4-thiadiazole (B1197879) moiety was explored to enhance antibacterial activity, highlighting the importance of specific substructures. researchgate.net Research on linezolid (B1675486) analogues, which also possess a heterocyclic structure, has indicated that the stereochemistry at the C5 position and the nature of substitutions on the aromatic ring are critical for antibacterial activity. kcl.ac.uk For quinolinequinones, SAR analysis revealed that specific substitutions are key to their activity against Gram-positive bacteria. mdpi.com These findings from related compound classes underscore the importance of systematic structural modifications to elucidate the SAR for this compound and to guide the design of more effective antimicrobial agents.

Proposed Molecular Mechanisms of Antimicrobial Action (e.g., DNA Damage via Free Radical Production)

The antimicrobial mechanisms of quinoline derivatives are multifaceted. One proposed mechanism for the antibacterial action of phenazine-1-carboxylic acid (PCA) against Xanthomonas oryzae pv. oryzae involves the generation of reactive oxygen species (ROS), leading to oxidative stress. researchgate.net For 8-hydroxyquinolines, their antimicrobial activity is often attributed to their ability to chelate metal ions, which can disrupt intracellular metal homeostasis in bacteria. nih.gov Furthermore, some quinolone-carboxylic acid derivatives are known to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bactericidal effects. nih.govnih.gov The study of isoquinoline-3-carboxylic acid on Acidovorax citrulli revealed that the compound caused a curved and sunken cell morphology and destroyed cell membrane integrity, suggesting a mechanism involving cell envelope damage. researchgate.net While the precise molecular mechanism of this compound has not been fully elucidated, these studies on related compounds suggest that it may act through one or more of these pathways, such as inducing DNA damage through free radical production or disrupting cell membrane integrity.

Anticancer Activity Evaluations In Vitro

The potential of isoquinoline alkaloids and their derivatives as anticancer agents has been explored in numerous studies. However, specific data on the direct anticancer effects of this compound are limited in publicly available research. The following sections summarize the general approaches used for such evaluations.

In vitro cytotoxicity screening is a foundational step in the discovery of new anticancer compounds. This process involves exposing various cancer cell lines to the compound of interest and measuring its effect on cell viability. While direct cytotoxicity data for this compound is not extensively documented in the reviewed literature, the activity of structurally related quinoline and isoquinoline compounds has been assessed against a panel of human cancer cell lines.

For instance, derivatives of the parent quinoline structure have been evaluated for their cytotoxic potential. These studies typically determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound that inhibits the growth of 50% of the cancer cells. Common cell lines used in such screenings include MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer). The cytotoxicity of a related compound, 9-methoxycanthin-6-one, was evaluated against six different cancer cell lines, showing IC₅₀ values ranging from 3.79 to 15.09 µM. google.com Similarly, metal complexes of 6-methoxyquinoline (B18371) have demonstrated cytotoxicity against the A549 cell line. nih.gov

Table 1: Representative Cytotoxicity Data for Related Quinoline/Isoquinoline Compounds on Various Cancer Cell Lines

Compound/Derivative Cancer Cell Line IC₅₀ Value (µM)
9-Methoxycanthin-6-one A2780 (Ovarian) 3.79 ± 0.069
9-Methoxycanthin-6-one SKOV-3 (Ovarian) 5.31 ± 0.33
9-Methoxycanthin-6-one MCF-7 (Breast) 15.09 ± 0.99
9-Methoxycanthin-6-one HT29 (Colon) 10.37 ± 0.32
9-Methoxycanthin-6-one A375 (Melanoma) 12.35 ± 0.77
9-Methoxycanthin-6-one HeLa (Cervical) 11.23 ± 0.54
Copper-6-methoxyquinoline Complex A549 (Lung) 57.9

This table presents data for compounds structurally related to this compound to illustrate typical cytotoxicity screening results.

To understand the mechanisms behind a compound's anticancer activity, researchers investigate its effects on cellular signaling pathways that control cell growth, proliferation, and apoptosis. The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway is a critical signaling cascade often dysregulated in cancer. nih.govnih.gov

There is no specific research available detailing the modulation of the MAPK/ERK pathway by this compound. However, studies on other synthetic quinoline analogs have shown effects on this pathway. For example, the compound 2,9-Bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy] phenyl}-11H-indeno[1,2-c]quinoline-11-one (BPIQ) has been shown to increase the phosphorylation of ERK proteins in non-small cell lung cancer cells, suggesting a pro-apoptotic role. nih.govnih.gov Such studies utilize techniques like Western blotting to detect changes in the phosphorylation status of key proteins in the pathway upon treatment with the compound.

Metal Chelation and Metallobiological Roles

Quinoline derivatives are well-known for their metal-chelating properties, which can influence various biological processes. nih.govscirp.org The ability to bind essential metal ions like iron can disrupt microbial growth and play a role in regulating microbial communities.

Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to acquire iron from their environment. nih.gov Some quinoline-based compounds can function as siderophores. For example, 8-Hydroxy-4-methoxyquinoline-2-carboxylic acid has been identified as a siderophore involved in the high-affinity uptake of iron in Pseudomonas fluorescens. nih.gov While this is a structural isomer of the compound of interest, it highlights the potential for the quinoline core to be involved in iron acquisition. Pseudomonas fluorescens is known to produce its primary siderophore, pyoverdine, which contains a quinoline chromophore. nih.govnih.gov The ability of exogenous compounds to interfere with or supplement this iron uptake mechanism is an area of active research.

The metal-chelating properties of quinoline derivatives can also influence the composition of microbial communities. A study on the lepidopteran pest Spodoptera littoralis revealed that 8-hydroxyquinoline-2-carboxylic acid (8-HQA), a compound produced by the insect from dietary tryptophan, regulates the bacterial numbers and diversity in its midgut. nih.gov The elimination of 8-HQA production led to a significant increase in the gut's bacterial population and diversity. nih.gov This regulatory effect is attributed to the compound's ability to control the concentration of essential metal ions, thereby shaping the microbial environment. nih.gov This suggests that this compound could potentially have a similar role in modulating microbial ecosystems.

The chelating ability of quinoline derivatives extends beyond iron. Many natural siderophores are also involved in the uptake and metabolism of other essential elements. Research on 8-hydroxyquinoline-2-carboxylic acid (8-HQA) has explored its interactions with molybdate (B1676688) (MoO₄²⁻), the primary form of molybdenum in aqueous environments, to understand its potential role as a "molybdophore". nih.govresearchgate.net This multi-technique approach helps to define the chemical speciation and sequestering ability of the ligand with molybdenum. nih.govresearchgate.net Given the structural similarities, this compound may also exhibit interactions with various biologically important metal ions, a property that could have significant biochemical implications.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
9-Methoxycanthin-6-one
6-Methoxyquinoline
2,9-Bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy] phenyl}-11H-indeno[1,2-c]quinoline-11-one (BPIQ)
8-Hydroxy-4-methoxyquinoline-2-carboxylic acid
Pyoverdine
8-Hydroxyquinoline-2-carboxylic acid (8-HQA)

Enzyme Interactions and Biochemical Pathway Modulation

The interaction of small molecules with enzymes is a cornerstone of pharmacological research. For this compound, understanding its potential to interact with metabolic enzymes and therapeutic targets is crucial for defining its biochemical profile.

Cytochrome P450 Enzyme Interaction Studies

Direct enzymatic studies on this compound are not extensively documented in publicly available literature. However, insights can be drawn from studies on structurally similar compounds, particularly quinoline and isoquinoline derivatives. The cytochrome P450 (CYP) family of enzymes is central to the metabolism of a vast number of compounds.

Research on related synthetic cannabinoid receptor agonists with a quinolin-8-yl ester structure has shown that their metabolism involves several CYP isozymes. Specifically, hydroxylation reactions on these molecules were found to be mediated by CYP2C8, CYP2C9, CYP3A4, and CYP3A5. nih.gov Given the structural similarity, it is plausible that the isoquinoline core of this compound could also be a substrate for these or other CYP enzymes. The methoxy (B1213986) group at the 8-position and the carboxylic acid at the 1-position would influence the binding affinity and orientation within the enzyme's active site, potentially leading to specific metabolic products. The involvement of multiple CYP isozymes in the metabolism of related compounds suggests a lower probability of significant drug-drug interactions resulting from the inhibition of a single enzyme. nih.gov

Table 1: Potential Cytochrome P450 Interactions

CYP Isozyme Potential Role in Metabolism of Related Compounds
CYP2C8 Hydroxylation nih.gov
CYP2C9 Hydroxylation nih.gov
CYP3A4 Hydroxylation nih.gov
CYP3A5 Hydroxylation nih.gov

Data based on studies of structurally related quinoline derivatives.

HIV-1 Integrase Inhibition Potential

The isoquinoline scaffold is recognized as a privileged structure in medicinal chemistry and has been investigated for a range of therapeutic activities, including as an antiviral agent. researchgate.net Specifically, derivatives of isoquinoline have been explored as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. nih.gov

While direct studies on this compound as an HIV-1 integrase inhibitor are not prominent, structure-activity relationship (SAR) studies of related classes provide valuable insights. For instance, research on styrylquinolines demonstrated that the introduction of a carboxylic acid group was a key breakthrough, yielding potent HIV-1 integrase inhibitors. mdpi.com This highlights the potential importance of the carboxylic acid moiety at the C-1 position of the isoquinoline ring. Furthermore, studies on 2-hydroxyisoquinoline analogs have shown that substitutions at the C7 position can result in selective HIV-1 integrase inhibitory activity with submicromolar IC50 values. nih.gov These findings suggest that the specific arrangement of a carboxylic acid and a methoxy group on the isoquinoline core of this compound could be favorable for interaction with the active site of HIV-1 integrase. However, without direct experimental data, this remains a hypothesis based on the activity of related scaffolds.

Antioxidant Activity Evaluation

The potential for a compound to act as an antioxidant is often evaluated through in vitro assays that measure its ability to scavenge free radicals. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Studies on related compounds have produced varied results. An evaluation of several quinoline-related carboxylic acid derivatives found that they lacked significant antioxidative capacity in a DPPH assay when compared to the standard antioxidant, ascorbic acid. nih.gov Conversely, a different study on a series of furoxan-coupled spiro-isoquinolino piperidine (B6355638) derivatives reported moderate to good antioxidant activity in a DPPH assay. researchgate.net

Table 2: Antioxidant Activity of Structurally Related Compound Classes

Compound Class Assay Result Reference
Quinoline-related carboxylic acids DPPH Lacked significant activity nih.gov

In Vitro Metabolism Studies (e.g., Carboxylic Acid Metabolites)

The in vitro metabolism of a compound provides a forecast of its biotransformation in a biological system. For this compound, key metabolic pathways can be inferred from studies on isoquinoline and its derivatives.

Research on the metabolism of isoquinoline itself using rat liver homogenates identified several metabolites, including 1-, 4-, and 5-hydroxyisoquinoline (B118818) and isoquinoline-N-oxide. mdpi.com This indicates that hydroxylation of the aromatic ring system and N-oxidation are likely metabolic pathways for the isoquinoline core.

Furthermore, studies on quinolin-8-yl esters, which are hydrolyzed to form a carboxylic acid, underscore the importance of this metabolic step. In these studies, ester hydrolysis was a major phase I metabolic pathway. nih.gov The resulting carboxylic acid metabolite was often more readily detectable in negative ionization mode mass spectrometry. nih.gov While this compound is already a carboxylic acid, its downstream metabolism could involve further modifications. For instance, the carboxylic acid group could undergo phase II metabolism via glucuronidation to form an acyl glucuronide, a common pathway for eliminating carboxylic acid-containing compounds. nih.gov

Therefore, the expected in vitro metabolism of this compound would likely involve hydroxylation on the isoquinoline ring system, potential N-oxidation, and phase II conjugation of the carboxylic acid group.

Table 3: Common In Vitro Metabolic Pathways for Isoquinoline-Related Compounds

Metabolic Reaction Metabolite Type Reference
Aromatic Hydroxylation Hydroxyisoquinolines mdpi.com
N-Oxidation Isoquinoline-N-oxide mdpi.com

Applications in Advanced Chemical Synthesis and Materials Science

Utilization as Core Building Blocks for Complex Organic Molecules

A search of available scientific literature and chemical databases did not yield specific examples of 8-Methoxyisoquinoline-1-carboxylic acid being used as a core building block for the synthesis of more complex organic molecules.

In principle, compounds with the isoquinoline-1-carboxylic acid framework can serve as valuable synthons in organic chemistry. The carboxylic acid group can be converted into a variety of other functional groups such as esters, amides, or acid chlorides. These transformations allow for the extension of the molecular structure. Furthermore, the isoquinoline (B145761) ring system itself can undergo various chemical modifications. The presence of the methoxy (B1213986) group can influence the reactivity and regioselectivity of these reactions through its electronic effects. Despite this potential, documented applications of this compound in this capacity are not present in the reviewed literature.

Intermediates in the Synthesis of Therapeutically Relevant Compounds

There are no specific research findings or patents that identify this compound as an intermediate in the synthesis of named, therapeutically relevant compounds.

The isoquinoline nucleus is a key structural motif in many biologically active compounds and natural products, including a number of pharmaceuticals. The general class of isoquinoline carboxylic acids and their derivatives are often explored in medicinal chemistry for the development of new therapeutic agents. The carboxylic acid handle allows for coupling with other molecules, such as amines, to form larger structures with potential biological targets. While related structures like quinoline-carboxylic acids are known precursors to antibiotics, no such role is documented specifically for this compound.

Applications in the Development of Advanced Materials (e.g., Organic Semiconductors)

No publications or patents were found that describe the application of this compound in the development of advanced materials, including organic semiconductors.

Theoretically, aromatic and heterocyclic carboxylic acids can be utilized in materials science. They can act as ligands for creating metal-organic frameworks (MOFs) or as building blocks for polymers and other functional materials. The planarity and aromaticity of the isoquinoline ring system could, in principle, facilitate π-π stacking interactions, a key feature for charge transport in organic semiconductor materials. The carboxylic acid and methoxy groups could be used to tune solubility, morphology, and electronic properties. However, there is no evidence in the reviewed literature to suggest that this compound has been investigated for these purposes.

Future Research Directions and Perspectives on 8 Methoxyisoquinoline 1 Carboxylic Acid

Expansion of Synthetic Methodologies and Scope

Key areas of focus include:

C-H Activation Strategies: Direct functionalization of the isoquinoline (B145761) core through C-H activation would provide a more atom-economical and step-efficient approach to novel analogs.

Novel Cyclization Methods: Investigating new ways to construct the isoquinoline ring system will be crucial for accessing a wider range of substitution patterns.

Flow Chemistry: The application of continuous flow technologies could enable safer, more scalable, and higher-yielding syntheses of 8-methoxyisoquinoline-1-carboxylic acid and its derivatives.

The expansion of synthetic methodologies will not only facilitate the production of existing compounds but also open doors to entirely new chemical spaces for drug discovery. youtube.com

Deeper Mechanistic Elucidation of Reactivity and Biological Action

A thorough understanding of the mechanisms by which this compound and its derivatives exert their biological effects is paramount. Future studies will delve into the specific molecular interactions that govern their activity. This includes identifying key binding partners, such as enzymes or receptors, and characterizing the nature of these interactions at an atomic level. nih.gov

Researchers will employ a variety of techniques to achieve this, including:

Structural Biology: X-ray crystallography and cryo-electron microscopy will be used to determine the three-dimensional structures of the compound in complex with its biological targets.

Biophysical Assays: Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) will quantify the binding affinity and thermodynamics of these interactions.

Computational Chemistry: Molecular modeling and simulation will provide insights into the dynamic behavior of the compound and its target, helping to elucidate the mechanism of action. nih.gov

These mechanistic studies will be instrumental in guiding the rational design of more potent and selective next-generation compounds.

Exploration of Novel Bioisosteric Modifications

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. researchgate.net In the context of this compound, the carboxylic acid group is a key pharmacophoric element but can also present challenges related to metabolic stability and cell permeability. nih.govsemanticscholar.org

Future research will focus on replacing the carboxylic acid moiety with various bioisosteres to improve drug-like properties. drughunter.com Some promising bioisosteres that will be explored include:

BioisosterePotential Advantages
TetrazolesMimic the acidity of carboxylic acids with improved metabolic stability and lipophilicity. drughunter.com
Hydroxamic acidsCan act as carboxylic acid surrogates and have shown utility in various therapeutic areas. nih.gov
AcylsulfonamidesOffer a different acidity profile and can modulate hydrogen bonding interactions.
α-Keto-heterocyclesProvide alternative geometries and electronic properties for target engagement.

Systematic exploration of these and other novel bioisosteres will be crucial for developing derivatives with enhanced efficacy and better pharmacokinetic profiles. researchgate.net

Development of Advanced Computational Models for Predictive Studies

The use of computational models is becoming increasingly integral to the drug discovery process. nih.gov For this compound, the development of robust and predictive in silico models will accelerate the identification of promising new derivatives.

Future efforts in this area will include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models will be developed to establish a mathematical relationship between the chemical structure of the derivatives and their biological activity. nih.gov This will allow for the virtual screening of large compound libraries and the prioritization of candidates for synthesis.

Pharmacophore Modeling: Three-dimensional pharmacophore models will be generated based on the known active compounds. These models will define the essential structural features required for biological activity and guide the design of new molecules.

Molecular Docking and Dynamics Simulations: Advanced molecular docking and dynamics simulations will be used to predict the binding modes and affinities of new derivatives to their biological targets. mdpi.comnih.gov This will provide valuable insights into the structure-activity relationships and help to rationalize experimental findings.

These computational approaches, in synergy with experimental work, will significantly streamline the drug discovery pipeline.

Rational Design of Derivatives with Tailored Biological Profiles

The ultimate goal of future research on this compound is the rational design of new derivatives with precisely tailored biological profiles. By integrating the knowledge gained from synthetic, mechanistic, and computational studies, researchers will be able to design compounds with optimized potency, selectivity, and pharmacokinetic properties.

This will involve a multi-parameter optimization approach, considering factors such as:

Target Potency: Fine-tuning the structure to maximize affinity for the desired biological target.

Selectivity: Modifying the compound to minimize off-target effects and potential toxicity.

ADME Properties: Optimizing absorption, distribution, metabolism, and excretion properties to ensure the compound reaches its target in the body at therapeutic concentrations.

The rational design of next-generation this compound derivatives holds the promise of delivering novel and effective therapeutic agents for a range of diseases.

Q & A

Q. What are the standard synthetic routes for 8-Methoxyisoquinoline-1-carboxylic acid, and how are reaction conditions optimized?

The compound is synthesized via multi-step routes starting from substituted isoquinoline precursors. Key steps include halogenation (e.g., bromine or chlorine introduction) and oxidation of intermediate esters to carboxylic acids. For example, ethyl 8-methoxycoumarin-3-carboxylate can be halogenated and further oxidized to yield the final product. Reaction optimization involves adjusting temperature (e.g., reflux vs. room temperature), solvent polarity (e.g., dichloromethane or THF), and catalyst selection to maximize yield (>70%) and purity (>95%) . Analytical validation via HPLC or TLC is critical at each step to monitor progress .

Q. How do the functional groups in this compound influence its chemical reactivity?

The methoxy (-OCH₃) group at position 8 acts as an electron-donating substituent, directing electrophilic aromatic substitution to specific ring positions. The carboxylic acid (-COOH) at position 1 enables participation in condensation reactions (e.g., amide bond formation) and salt formation with bases. These groups also enhance solubility in polar solvents (e.g., DMSO) and influence intermolecular interactions in crystal packing .

Q. What analytical techniques are essential for characterizing this compound?

Purity is confirmed via HPLC (reverse-phase C18 columns, UV detection at 254 nm) and melting point determination (reported range: 199–201°C). Structural elucidation relies on 1^1H/13^13C NMR (e.g., methoxy proton at δ 3.8–4.0 ppm) and high-resolution mass spectrometry (HRMS) for molecular formula validation. FT-IR identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory data on synthesis yields or bioactivity be systematically resolved?

Discrepancies in yields often arise from variations in reaction conditions (e.g., solvent purity, inert atmosphere integrity). A meta-analysis of published protocols using Design of Experiments (DoE) can identify critical factors (e.g., temperature, catalyst loading). For bioactivity conflicts, orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies) and purity re-evaluation (e.g., LC-MS to detect trace impurities) are recommended .

Q. What computational strategies predict the binding affinity of this compound to biological targets?

Molecular docking (AutoDock Vina, Glide) models interactions with enzymes like topoisomerases or kinases, focusing on hydrogen bonding with the carboxylic acid and π-π stacking of the isoquinoline ring. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-protein complexes over 100+ ns trajectories. Free energy calculations (MM/PBSA) quantify binding energies, correlating with experimental IC₅₀ values .

Q. What strategies improve aqueous solubility while retaining bioactivity in derivatives of this compound?

Salt formation (e.g., sodium or ammonium salts) increases solubility via ionization. Prodrug approaches (e.g., esterification of -COOH to ethyl esters) enhance membrane permeability, with enzymatic hydrolysis restoring activity in vivo. Co-crystallization with cyclodextrins or PEG-based formulations also improves bioavailability without structural modification .

Q. How does the position of the methoxy group affect the compound’s mechanism of action compared to analogs?

Positional isomerism significantly alters electronic properties and target engagement. For example, 8-methoxy substitution (vs. 6-methoxy in analogs) increases electron density at the quinoline nitrogen, enhancing interactions with DNA gyrase in bacterial assays (EC₅₀: 8.38 µg/mL vs. 17.35 µg/mL for 6-methoxy). SAR studies using isosteric replacements (e.g., -OCH₃ to -CF₃) further validate this trend .

Methodological Considerations

  • Reaction Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 24 hours conventional) while maintaining yields .
  • Bioactivity Validation : Combine MIC assays with time-kill curves to distinguish bacteriostatic vs. bactericidal effects .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing raw spectral data and crystallization parameters in open repositories.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.